molecular formula C17H12N2OS B11838208 3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- CAS No. 67985-40-4

3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl-

Cat. No.: B11838208
CAS No.: 67985-40-4
M. Wt: 292.4 g/mol
InChI Key: RWXVHIPKUQJZQU-UHFFFAOYSA-N
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Description

2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzonitrile with methylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction forms an intermediate, which is then cyclized to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid
  • 2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-methyl ester

Uniqueness

2-(methylthio)-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of the nitrile group, which can impart distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

67985-40-4

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

2-methylsulfanyl-4-oxo-1-phenylquinoline-3-carbonitrile

InChI

InChI=1S/C17H12N2OS/c1-21-17-14(11-18)16(20)13-9-5-6-10-15(13)19(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

RWXVHIPKUQJZQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)C2=CC=CC=C2N1C3=CC=CC=C3)C#N

Origin of Product

United States

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